Cas no 869069-74-9 (2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide)

2-Fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a fluorinated methoxybenzene core linked to a substituted thiazole moiety via an ethyl spacer. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation. The presence of a pyridinyl-thiazole group enhances binding affinity to biological targets, while the fluorine and methoxy substituents contribute to metabolic stability and selectivity. This compound is suitable for research applications in drug discovery, where its unique pharmacophore may enable the development of novel therapeutic agents. High-purity synthesis ensures reliability for experimental use.
2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide structure
869069-74-9 structure
Product Name:2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide
CAS No:869069-74-9
MF:C18H18FN3O3S2
MW:407.482224941254
CID:5919516
PubChem ID:7202340
Update Time:2025-06-08

2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 2-fluoro-4-methoxy-N-[2-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]ethyl]-
    • 2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
    • G856-3081
    • HMS1902M16
    • F1849-0053
    • NCGC00135987-01
    • AKOS002047766
    • 2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
    • 2-fluoro-4-methoxy-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide
    • 869069-74-9
    • 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide
    • Inchi: 1S/C18H18FN3O3S2/c1-12-16(26-18(22-12)13-4-3-8-20-11-13)7-9-21-27(23,24)17-6-5-14(25-2)10-15(17)19/h3-6,8,10-11,21H,7,9H2,1-2H3
    • InChI Key: LGKAVJGBSCFPJU-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2SC(C3=CC=CN=C3)=NC=2C)(=O)=O)=CC=C(OC)C=C1F

Computed Properties

  • Exact Mass: 407.07736195g/mol
  • Monoisotopic Mass: 407.07736195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.345±0.06 g/cm3(Predicted)
  • Boiling Point: 597.5±60.0 °C(Predicted)
  • pka: 10.75±0.50(Predicted)

2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide

Recent Advances in the Study of 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide (CAS: 869069-74-9)

The compound 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide (CAS: 869069-74-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique thiazole and pyridine moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the sulfonamide group could enhance binding affinity to specific protein targets, such as carbonic anhydrase isoforms, which are implicated in various disease states, including cancer and glaucoma. The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further development.

In addition to its potential as a carbonic anhydrase inhibitor, 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide has shown promise in targeting inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway. This discovery opens new avenues for the development of novel anti-inflammatory agents, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential application in oncology. Preliminary data from a collaborative study between academic and industry researchers (2024) suggest that 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide may act as a selective inhibitor of certain kinase enzymes involved in tumor proliferation. The study employed high-throughput screening and x-ray crystallography to characterize the compound's interaction with these kinases, revealing a unique binding mode that could be exploited for drug design.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. However, the growing body of research underscores the potential of 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide as a versatile scaffold for the development of novel therapeutics across multiple disease areas.

In conclusion, the latest research on 2-fluoro-4-methoxy-N-{2-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylethyl}benzene-1-sulfonamide (CAS: 869069-74-9) highlights its multifaceted pharmacological potential. Continued investigation into its mechanism of action, structural optimization, and preclinical efficacy will be critical for advancing this compound toward clinical applications. The insights gained from these studies not only enhance our understanding of sulfonamide-based therapeutics but also contribute to the broader field of drug discovery and development.

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